molecular formula C17H14BrNO4 B3472961 N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3472961
M. Wt: 376.2 g/mol
InChI Key: ANBZDQHAFYSIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethoxyphenethylamine is a small molecule that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

There is a study that investigated the metabolic characteristics of 25B-NBF, a new psychoactive substance classified as a phenethylamine . The study found that 25B-NBF was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,5-dimethoxyphenethylamine is C10H14BrNO2 . Its molecular weight is 260.128 .


Chemical Reactions Analysis

The therapeutic efficacy of 4-Bromo-2,5-dimethoxyphenethylamine can be decreased when used in combination with certain drugs such as Acebutolol, Alfuzosin, Amitriptyline, and others .


Physical and Chemical Properties Analysis

The molecular weight of 4-Bromo-2,5-dimethoxyphenethylamine is 260.128 . The IUPAC Standard InChIKey is YMHOBZXQZVXHBM-UHFFFAOYSA-N .

Mechanism of Action

4-Bromo-2,5-dimethoxyphenethylamine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .

Safety and Hazards

There was a case of severe intoxication due to self-administration of a new ‘2C’ designer bath salt drug, 25B-NBOMe . The patient was found unresponsive with generalized grand mal seizure activity .

Properties

IUPAC Name

N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-14-9-12(15(22-2)8-11(14)18)19-17(20)16-7-10-5-3-4-6-13(10)23-16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBZDQHAFYSIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3O2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.